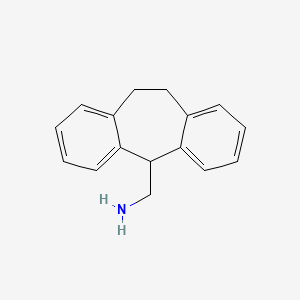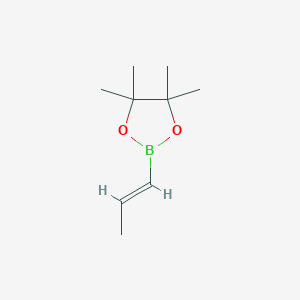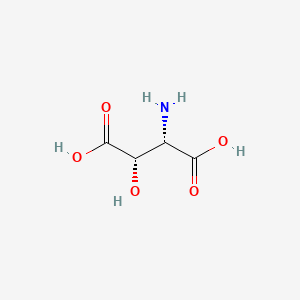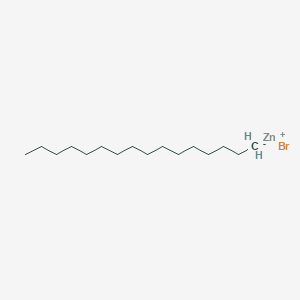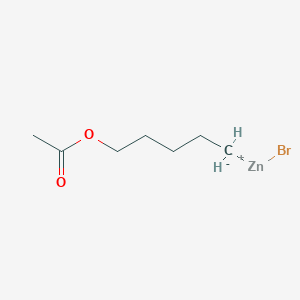
3-Phenoxypropylzinc bromide
Übersicht
Beschreibung
3-Phenoxypropylzinc bromide: is an organozinc compound with the molecular formula C9H11BrOZn and a molecular weight of 280.48 g/mol . It is commonly used in organic synthesis as a reagent for various chemical transformations. The compound is typically available as a solution in tetrahydrofuran, which is a common solvent for organometallic reagents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Phenoxypropylzinc bromide can be synthesized through the reaction of 3-phenoxypropyl bromide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors equipped with inert gas purging systems. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenoxypropylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles such as alkyl halides to form new carbon-carbon bonds.
Oxidation reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction reactions: It can participate in reduction reactions to form alkanes or other reduced products.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include alkyl halides, and the reaction is typically carried out in the presence of a base such as potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or chromium trioxide can be used for oxidation reactions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed:
Nucleophilic substitution: The major products are new carbon-carbon bonded compounds.
Oxidation: The major products are alcohols or ketones.
Reduction: The major products are alkanes or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Phenoxypropylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a valuable reagent in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active compounds. It is also used in the study of enzyme mechanisms and metabolic pathways .
Medicine: The compound is used in medicinal chemistry for the synthesis of drug candidates. It is particularly useful in the development of new therapeutic agents for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins .
Wirkmechanismus
The mechanism of action of 3-phenoxypropylzinc bromide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the formation of new carbon-carbon bonds. This coordination enhances the reactivity of the compound and allows it to participate in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Phenylzinc bromide
- Benzylzinc bromide
- Allylzinc bromide
Comparison: 3-Phenoxypropylzinc bromide is unique in its structure due to the presence of a phenoxy group attached to the propyl chain. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other similar compounds. For example, phenylzinc bromide and benzylzinc bromide lack the oxygen atom in the phenoxy group, which can influence the electronic properties and reactivity of the compound .
Eigenschaften
IUPAC Name |
bromozinc(1+);propoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h3-7H,1-2,8H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHHKIWTJZLKCU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCOC1=CC=CC=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



